(Dichloro)ethylsilane
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Overview
Description
(Dichloro)ethylsilane, also known as ethyl dichlorosilane, is an organosilicon compound with the chemical formula C2H5SiCl2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in the production of various silicon-based materials. The compound is known for its reactivity with water and other nucleophiles, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Dichloro)ethylsilane typically involves the reaction of silicon with ethyl chloride in the presence of a copper catalyst. . The reaction proceeds as follows:
Si+2C2H5Cl→C2H5SiCl2
The reaction is highly exothermic and requires careful temperature control to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows the same Müller-Rochow process but on a larger scale. The process involves the use of fluid bed reactors to ensure efficient mixing and temperature control. The raw silane mixture is then separated into its constituent silanes through column distillation .
Chemical Reactions Analysis
Types of Reactions
(Dichloro)ethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form ethylsilanediol and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form ethoxysilanes.
Aminolysis: Reacts with amines to form aminosilanes.
Reduction: Can be reduced to ethylsilane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: Hydrolysis reaction to form silanediols.
Alcohols: Alcoholysis reaction to form ethoxysilanes.
Amines: Aminolysis reaction to form aminosilanes.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products Formed
Ethylsilanediol: Formed from hydrolysis.
Ethoxysilanes: Formed from alcoholysis.
Aminosilanes: Formed from aminolysis.
Ethylsilane: Formed from reduction.
Scientific Research Applications
(Dichloro)ethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Utilized in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Employed in the development of silicone-based medical devices and drug delivery systems.
Industry: Used in the production of silicone polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Dichloro)ethylsilane involves its reactivity with nucleophiles, such as water, alcohols, and amines. The silicon atom in this compound is highly electrophilic due to the presence of two electronegative chlorine atoms. This makes it susceptible to nucleophilic attack, leading to the formation of various silane derivatives. The molecular targets and pathways involved in these reactions are primarily based on the electrophilic nature of the silicon atom and its ability to form stable bonds with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but with a methyl group instead of an ethyl group.
Dichlorodimethylsilane: Contains two methyl groups instead of one ethyl group.
Chlorotrimethylsilane: Contains three methyl groups and one chlorine atom.
Uniqueness
(Dichloro)ethylsilane is unique due to its ethyl group, which imparts different reactivity and physical properties compared to its methyl-substituted counterparts. The presence of the ethyl group can influence the compound’s boiling point, solubility, and reactivity with various nucleophiles, making it suitable for specific applications where other silanes may not be as effective .
Properties
Molecular Formula |
C2H3Cl2Si |
---|---|
Molecular Weight |
126.03 g/mol |
InChI |
InChI=1S/C2H3Cl2Si/c3-2(4)1-5/h2H,1H2 |
InChI Key |
AZDLAMRFVIUCIP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Cl)[Si] |
Origin of Product |
United States |
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